molecular formula C6H5F7N2 B14167269 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole CAS No. 4472-70-2

2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole

Cat. No.: B14167269
CAS No.: 4472-70-2
M. Wt: 238.11 g/mol
InChI Key: DCJMIOHJPJONIJ-UHFFFAOYSA-N
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Description

2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole is a fluorinated imidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole typically involves the reaction of heptafluoropropyl iodide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the heptafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: The compound’s thermal stability makes it valuable in the production of high-performance materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole involves its interaction with specific molecular targets. The fluorinated group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-4,5-dihydro-1h-imidazole
  • 2-(Pentafluoroethyl)-4,5-dihydro-1h-imidazole

Uniqueness

Compared to similar compounds, 2-(Heptafluoropropyl)-4,5-dihydro-1h-imidazole has a longer fluorinated chain, which enhances its thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications where these properties are critical.

Properties

CAS No.

4472-70-2

Molecular Formula

C6H5F7N2

Molecular Weight

238.11 g/mol

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C6H5F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h1-2H2,(H,14,15)

InChI Key

DCJMIOHJPJONIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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